molecular formula C9H16N4OS B1477656 2-azido-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide CAS No. 2097956-41-5

2-azido-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Cat. No. B1477656
CAS RN: 2097956-41-5
M. Wt: 228.32 g/mol
InChI Key: HIKZENCHCPELND-UHFFFAOYSA-N
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Description

2-azido-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide (AET) is an organic compound belonging to the family of azide compounds. It is an important and versatile tool for scientists and researchers due to its wide range of applications in the fields of chemistry, biochemistry, and medicine. AET has been widely used in the synthesis of various compounds, as a reagent in analytical chemistry, and in the development of new drugs. Furthermore, AET has been found to have biochemical and physiological effects on various organisms.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The azido group in 2-azido-N-ethyl-N-(thian-4-yl)acetamide is a versatile functional group that can participate in various cycloaddition reactions, such as [3+2] cycloaddition, to form a wide range of heterocyclic compounds . These heterocycles are crucial in medicinal chemistry for the development of new pharmaceuticals.

Organic Synthesis Methodologies

This compound can be used in one-pot domino reactions, which are efficient methodologies in organic synthesis . Such reactions allow for the construction of complex molecules from simple precursors in a single reaction vessel, reducing time and resource consumption.

Development of Organometallic Reagents

The thianyl group in the compound provides a sulfur-containing heterocycle that can be used to develop new organometallic reagents . These reagents are essential for catalysis in organic synthesis, including cross-coupling reactions.

Infrared Spectroscopy Studies

2-azido-N-ethyl-N-(thian-4-yl)acetamide can be analyzed using infrared spectroscopy to study its molecular vibrations and structure . This information is valuable for understanding the compound’s reactivity and interaction with other molecules.

Chemical Sensor Development

Due to its specific reactivity, this compound could be explored for the development of chemical sensors . Sensors based on azido compounds can detect metal ions or other analytes through a change in their spectroscopic properties upon binding.

Photolabile Protecting Groups

The azido group is known for its photolabile properties, which means it can be removed by exposure to light . This characteristic makes it useful as a protecting group in photochemistry, where selective deprotection is required.

Nucleophilic Addition Reactions

The compound can undergo nucleophilic addition reactions, such as Aza-Michael addition, which are fundamental in the synthesis of nitrogen-containing molecules . These reactions are widely used in the creation of bioactive compounds.

Advanced Material Synthesis

The unique structure of 2-azido-N-ethyl-N-(thian-4-yl)acetamide allows for its use in the synthesis of advanced materials . Its incorporation into polymers or coatings could impart novel properties, such as enhanced thermal stability or reactivity.

properties

IUPAC Name

2-azido-N-ethyl-N-(thian-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-2-13(9(14)7-11-12-10)8-3-5-15-6-4-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKZENCHCPELND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSCC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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